(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a nitrophenyl group, and a piperazinyl methanone moiety
Preparation Methods
The synthesis of (3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with appropriate reagents to introduce functional groups.
Nitrophenyl Intermediate Synthesis: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid.
Piperazinyl Methanone Formation: The piperazine ring is formed through cyclization reactions, and the methanone group is introduced via acylation reactions.
Coupling Reactions: The final compound is synthesized by coupling the intermediates under specific reaction conditions, such as using catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone can be compared with similar compounds such as:
(3-Methoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
(3-Ethoxyphenyl)(4-{4-amino-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.
(3-Ethoxyphenyl)(4-{4-nitro-3-[(1-methylpropyl)amino]phenyl}piperazin-1-yl)methanone: This compound has a different alkyl group on the amino moiety, which may influence its overall activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30N4O4 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H30N4O4/c1-3-35-24-11-7-10-22(18-24)27(32)30-16-14-29(15-17-30)23-12-13-26(31(33)34)25(19-23)28-20(2)21-8-5-4-6-9-21/h4-13,18-20,28H,3,14-17H2,1-2H3 |
InChI Key |
QZMWCSMAMQISMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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